molecular formula C9H9F3O B14834695 4-Ethyl-2-(trifluoromethyl)phenol

4-Ethyl-2-(trifluoromethyl)phenol

Cat. No.: B14834695
M. Wt: 190.16 g/mol
InChI Key: SYDZWHIJNCHVGH-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring The molecular formula for this compound is C9H9F3O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, a trifluoromethyl-substituted aryl halide can undergo substitution with an ethyl group under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as Friedel-Crafts alkylation, followed by nucleophilic aromatic substitution to introduce the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group.

    2-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group and has the trifluoromethyl group in a different position.

    4-Ethylphenol: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 4-Ethyl-2-(trifluoromethyl)phenol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

SYDZWHIJNCHVGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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